(4-Benzothiazol-2-yl-phenoxy)-acetic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H11NO3S |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |
InChI Key |
BKWJDJLHHJZKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Thermodynamic Properties and Stability Profile of Benzothiazole Phenoxy Acetic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzothiazole phenoxy acetic acids represent a class of heterocyclic compounds with significant potential in pharmaceutical development, exhibiting a wide range of biological activities.[1][2][3] A thorough understanding of their thermodynamic properties and stability is paramount for advancing these molecules from discovery to viable drug products. This guide provides a comprehensive overview of the critical aspects of their physicochemical characterization, focusing on the principles and methodologies for determining thermodynamic stability and predicting degradation pathways. We will delve into the practical application of key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline systematic approaches to stability assessment through forced degradation studies. The overarching goal is to equip researchers with the foundational knowledge and practical insights necessary for robust drug candidate selection and formulation development.
Introduction: The Significance of Solid-State Properties in Drug Development
The journey of a new chemical entity from the laboratory to a marketed drug is fraught with challenges, a significant portion of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). For benzothiazole phenoxy acetic acids, like many other small molecules, the solid-state form is a critical determinant of its performance and manufacturability.[4][5] It is estimated that up to 90% of pipeline compounds are poorly water-soluble, making the selection and control of the solid form a crucial early-stage activity.[4]
Different solid forms, such as polymorphs, salts, and cocrystals, can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.[5][6] These variations can profoundly impact a drug's bioavailability and therapeutic efficacy.[5] Therefore, a comprehensive understanding of the thermodynamic landscape and stability profile of a benzothiazole phenoxy acetic acid derivative is not merely an academic exercise but a fundamental requirement for successful drug development.
This guide will navigate the core principles of thermodynamic and kinetic stability, providing a framework for the experimental characterization of these vital properties.
Unveiling the Thermodynamic Landscape
The thermodynamic stability of a pharmaceutical solid form refers to its energy state under a given set of conditions. The most stable form is the one with the lowest Gibbs free energy.[4] Understanding the thermodynamic relationships between different solid forms is crucial for selecting a candidate that will remain consistent and stable throughout its shelf life.
Key Thermodynamic Parameters
The thermodynamic properties of a compound are described by several key parameters:
-
Enthalpy (ΔH): Represents the heat absorbed or released during a phase transition.
-
Entropy (ΔS): A measure of the disorder or randomness of a system.
-
Gibbs Free Energy (ΔG): Determines the spontaneity of a process at constant temperature and pressure. A negative ΔG indicates a spontaneous process.
These parameters are interconnected by the fundamental equation: ΔG = ΔH - TΔS
Experimental Determination of Thermodynamic Properties
Thermal analysis techniques are indispensable tools for elucidating the thermodynamic properties of pharmaceutical materials.[7][8] They measure the physical and chemical changes in a substance as a function of temperature.[8]
DSC is a cornerstone technique in pharmaceutical sciences for measuring the heat flow associated with thermal transitions in a material.[7][8][9] It provides valuable information about melting point, glass transitions, crystallization, and polymorphism.[10][11]
Principle of Operation: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.[7] This difference in heat flow is plotted against temperature, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the benzothiazole phenoxy acetic acid derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
Maintain a constant nitrogen purge to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events. The peak of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is particularly useful for assessing thermal stability, decomposition kinetics, and the presence of solvates or hydrates.[7][8]
Principle of Operation: A high-precision balance continuously monitors the weight of the sample as it is heated. Mass loss events correspond to processes like dehydration, desolvation, or decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the benzothiazole phenoxy acetic acid derivative onto the TGA sample pan.
-
Instrument Setup: Position the sample pan in the TGA furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
-
Utilize a controlled atmosphere, typically nitrogen or air.
-
-
Data Analysis: The TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the beginning of a thermal event.
Data Presentation: Thermodynamic Properties of a Hypothetical Benzothiazole Phenoxy Acetic Acid Derivative
| Property | Value | Technique |
| Melting Point (Tm) | 185.2 °C | DSC |
| Enthalpy of Fusion (ΔHfus) | 85.7 J/g | DSC |
| Onset of Decomposition | 250.1 °C | TGA |
| Mass Loss at 300 °C | 5.2% | TGA |
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic Characterization.
Assessing the Stability Profile: A Multifaceted Approach
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[12] For benzothiazole phenoxy acetic acids, a comprehensive stability assessment involves evaluating both its chemical and physical stability under various environmental conditions.
Chemical Stability and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[13] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation.
Key Stress Conditions:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[13]
-
Photolysis: Exposure to light, as described in ICH Q1B guidelines.[13]
-
Thermal Degradation: Heating at elevated temperatures.[13]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the benzothiazole phenoxy acetic acid derivative in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For photostability, expose the solid drug and its solution to light. For thermal stress, store the solid drug at elevated temperatures.
-
Stress Application: Incubate the samples under the specified conditions for a defined period.
-
Sample Analysis: At various time points, withdraw aliquots and analyze them using a stability-indicating HPLC method.
-
Data Evaluation: Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting impurities.[13]
Physical Stability and Solid-State Characterization
The physical stability of a drug substance relates to its ability to maintain its original solid form. Changes in the solid form, such as polymorphism or conversion to an amorphous state, can significantly alter the drug's properties.[6] Amorphous solids, while often more soluble, are thermodynamically less stable than their crystalline counterparts.[5][6]
Key Analytical Techniques for Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): Provides information about the crystalline structure of a material.
-
Dynamic Vapor Sorption (DVS): Measures the extent and rate of water vapor uptake by a sample, assessing its hygroscopicity.
Visualization of Stability Assessment Logic
Caption: Framework for Stability Assessment.
Conclusion: Integrating Thermodynamic and Stability Data for Informed Drug Development
The comprehensive characterization of the thermodynamic properties and stability profile of benzothiazole phenoxy acetic acids is a critical, non-negotiable step in the drug development process. By employing techniques such as DSC and TGA, researchers can gain deep insights into the energetic landscape of different solid forms, enabling the selection of the most thermodynamically stable candidate. Furthermore, systematic forced degradation studies provide a predictive understanding of a molecule's susceptibility to various environmental stresses, guiding formulation strategies to ensure product quality and longevity. The integration of this knowledge allows for a data-driven approach to drug development, mitigating risks and accelerating the path to delivering safe and effective medicines.
References
- Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.
- Vici Health Sciences. (2025, March 19).
- News-Medical.Net. (2019, February 26).
- R Discovery. (1991, August 1). The thermodynamic properties of benzothiazole and benzoxazole.
- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- AZoM. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- TA Instruments. (n.d.).
- MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- PMC. (2025, May 17).
- Contract Pharma. (2011, March 7).
- ACS Publications. (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?.
- SelectScience. (2023, April 6).
- ResearchGate. (2025, December 25). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Scientific Research Publishing. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
- PMC. (2024, March 18).
- MDPI. (2025, April 7).
- IJCPS. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
- AEM. (n.d.).
- JETIR.org. (n.d.).
- MedChemExpress. (n.d.). Phenoxyacetic acid.
- ResearchGate. (n.d.).
- Chemical Methodologies. (2022, May 15). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- ResearchGate. (2025, August 6). (PDF)
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. jetir.org [jetir.org]
- 4. solitekpharma.com [solitekpharma.com]
- 5. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
- 6. contractpharma.com [contractpharma.com]
- 7. news-medical.net [news-medical.net]
- 8. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. tainstruments.com [tainstruments.com]
- 11. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 12. The long-term stability of solid-state oral pharmaceuticals exposed to simulated intravehicular space radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Methodological & Application
Step-by-step synthesis protocol for (4-Benzothiazol-2-yl-phenoxy)-acetic acid
Abstract & Scope
This application note details a robust, high-yield protocol for the synthesis of (4-Benzothiazol-2-yl-phenoxy)-acetic acid . This scaffold is a critical pharmacophore in medicinal chemistry, frequently associated with Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy treatment and antitumor agents.
Unlike traditional methods that utilize polyphosphoric acid (PPA) at high temperatures (causing workup difficulties), this protocol utilizes a metabisulfite-mediated oxidative condensation followed by a mild Williamson ether synthesis . This route prioritizes intermediate purity, operational safety, and scalability.
Retrosynthetic Analysis
The synthesis is designed as a convergent three-step workflow. The benzothiazole heterocycle is constructed first to avoid chemoselectivity issues during the alkylation phase.
Figure 1: Retrosynthetic logic flow. The pathway utilizes an ester-protected intermediate to facilitate purification before the final hydrolysis.
Experimental Protocol
Phase 1: Scaffold Construction
Objective: Synthesis of 4-(Benzothiazol-2-yl)phenol.
Mechanism: Condensation of 2-aminothiophenol with an aldehyde yields a benzothiazoline intermediate. Sodium metabisulfite (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
| 2-Aminothiophenol | 125.19 | 1.0 | 1.25 g (10 mmol) |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g (10 mmol) |
| Sodium Metabisulfite ( | 190.11 | 1.5 | 2.85 g |
| DMSO (Solvent) | - | - | 15 mL |
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.22 g) in DMSO (15 mL).
-
Addition: Add 2-aminothiophenol (1.25 g) slowly. The solution may turn slightly yellow.
-
Oxidant Addition: Add sodium metabisulfite (2.85 g) in a single portion.
-
Reaction: Heat the mixture to 120°C in an oil bath for 3–4 hours.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting aldehyde spot (
) should disappear, replaced by a highly fluorescent blue spot ( ).
-
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate will form immediately.
-
Isolation: Filter the solid under vacuum. Wash the cake with water (
mL) to remove residual DMSO and inorganic salts. -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Expected Yield: 85–90%
-
Appearance: Off-white to pale yellow needles.
-
Phase 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of Ethyl (4-benzothiazol-2-yl-phenoxy)acetate. Rationale: Using the ethyl ester (via ethyl bromoacetate) rather than the free acid (chloroacetic acid) prevents side reactions and allows for easier purification via crystallization.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
| Intermediate 1 (from Phase 1) | 227.28 | 1.0 | 2.27 g (10 mmol) |
| Ethyl Bromoacetate | 167.00 | 1.2 | 1.33 mL (12 mmol) |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g (Catalytic) |
| Acetone (Anhydrous) | - | - | 30 mL |
Step-by-Step Procedure
-
Activation: In a 100 mL flask, suspend Intermediate 1 (2.27 g) and anhydrous
(2.76 g) in dry acetone (30 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Ethyl bromoacetate (1.33 mL) and catalytic KI (0.16 g).
-
Note: KI acts as a Finkelstein catalyst, converting the bromo-species to the more reactive iodo-species in situ.
-
-
Reflux: Heat to reflux (
C) for 6–8 hours.-
Checkpoint: TLC (Hexane:EtOAc 4:1) will show the conversion of the polar phenol to a less polar ester.
-
-
Workup: Filter the hot solution to remove inorganic salts (
). Evaporate the acetone filtrate under reduced pressure. -
Isolation: The residue usually solidifies upon cooling. If oily, triturate with cold hexane.
-
Expected Yield: 80–85%
-
Phase 3: Hydrolysis to Final Target
Objective: Deprotection to yield this compound.
Step-by-Step Procedure
-
Dissolution: Dissolve the ester from Phase 2 (approx 2.5 g) in THF:Ethanol (1:1, 20 mL).
-
Saponification: Add 10% NaOH aqueous solution (10 mL). Stir at room temperature for 2 hours.
-
Note: If the starting material does not dissolve, mild heating to 40°C is permissible.
-
-
Acidification: Evaporate the organic solvents (THF/EtOH) under vacuum. Dilute the aqueous residue with water (10 mL). Cool in an ice bath and acidify to pH 2 using 1M HCl .
-
Final Isolation: The target acid will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Characterization & QC Criteria
| Parameter | Specification | Diagnostic Signal (1H NMR, DMSO- |
| Appearance | White to off-white powder | N/A |
| Melting Point | 218–220°C | N/A |
| Proton A | Benzothiazole Ar-H | |
| Proton B | Phenylene Ar-H | |
| Proton C | Methylene ( | |
| Proton D | Carboxylic Acid |
Troubleshooting:
-
Low Yield in Phase 1: Ensure DMSO is dry. If the reaction is slow, increase temperature to 130°C.
-
Oily Product in Phase 2: This indicates incomplete removal of ethyl bromoacetate. Wash the crude solid with hexane vigorously.
References
-
Synthesis of Benzothiazoles (General Review)
-
Specific Alkylation Protocol (Phenoxyacetic Acid Derivatives)
- Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Deriv
- Source: MDPI, Pharmaceuticals 2024.
-
URL:[Link]
-
Green Chemistry Condensation (Na2S2O5 Method)
-
Williamson Ether Synthesis Mechanism & Conditions
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
Optimal solvent selection for dissolving (4-Benzothiazol-2-yl-phenoxy)-acetic acid
Subject: Technical Guide: Optimal Solvent Selection and Dissolution Protocols for (4-Benzothiazol-2-yl-phenoxy)-acetic acid
Executive Summary
This Application Note provides a definitive guide for the solubilization of This compound , a hydrophobic carboxylic acid derivative often utilized in auxin-mimicry studies, medicinal chemistry, and material science.[1] Due to its rigid benzothiazole core and lipophilic phenoxy linker, this compound exhibits poor aqueous solubility at neutral pH.[1] This guide outlines a Structure-Property Relationship (SPR) based approach, recommending DMSO for stock solutions and a pH-shift strategy for aqueous working solutions.[1]
Physicochemical Profile & Solubility Logic
To select the optimal solvent, one must analyze the competing functional groups within the molecule:
-
Hydrophobic Core (Solubility Hindrance): The Benzothiazole ring fused to the Phenoxy group creates a large, planar, aromatic region.[1] This domain drives strong
- stacking interactions in the solid state, requiring high-energy solvation (e.g., dipolar aprotic solvents) to break the crystal lattice.[1] -
Hydrophilic Tail (Solubility Enabler): The Acetic acid moiety (-OCH₂COOH) provides a handle for pH-dependent solubility.[1] While protonated (neutral form) at pH < 4, it is insoluble in water.[1] Upon deprotonation (pH > 7-8), it forms an anionic carboxylate salt, significantly enhancing aqueous solubility.[1]
Solvent Selection Decision Matrix
| Solvent Class | Suitability | Mechanism of Action | Recommended Use |
| DMSO (Dimethyl Sulfoxide) | Optimal | High dielectric constant ( | Primary Stock Solution (10–100 mM) |
| DMF (Dimethylformamide) | High | Similar to DMSO but with lower viscosity.[1] | Secondary Stock (if DMSO is incompatible) |
| Ethanol / Methanol | Moderate | Solubilizes via H-bonding but may require heating; lower capacity for the hydrophobic core.[1] | Intermediate dilutions only |
| Water (Neutral pH) | Poor | Hydrophobic effect dominates; compound precipitates.[1] | NOT recommended for direct dissolution |
| Water (Basic pH > 8) | Good | Formation of sodium/potassium salt disrupts lattice energy.[1] | Aqueous working solutions |
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for preparing solutions based on the intended downstream application.
Caption: Logical workflow for solubilizing this compound based on application requirements.
Detailed Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (DMSO)
Best for: In vitro assays, long-term storage, and small-volume dosing.[1]
Materials:
-
Solid this compound[1]
-
Anhydrous DMSO (Grade: Cell Culture or HPLC,
99.9%)[1] -
Vortex mixer and Ultrasonic bath[1]
-
Amber glass vials (to protect from light)[1]
Procedure:
-
Calculation: Calculate the mass required for a 50 mM stock.
-
Example: MW
285.32 g/mol (Estimate based on structure). To make 1 mL of 50 mM: [1]
-
-
Weighing: Accurately weigh ~14.3 mg of the solid into a generic microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Critical Step: Do not add water or buffer at this stage.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5–10 minutes at room temperature. The solution should become yellow/clear.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Aqueous Working Solution (The pH-Shift Method)
Best for: Animal studies, hydroponics, or assays sensitive to DMSO.[1]
Principle: This protocol converts the carboxylic acid into its water-soluble sodium salt.[1]
Materials:
-
0.1 M NaOH (Sodium Hydroxide) solution[1]
-
1x PBS (Phosphate Buffered Saline) or Water[1]
-
pH meter[1]
Procedure:
-
Initial Wetting: Weigh the required amount of solid into a beaker.
-
Salt Formation: Add 0.1 M NaOH dropwise.[1]
-
Dilution: Once fully dissolved, slowly add water or PBS to reach 90% of the final volume.
-
pH Adjustment: Check the pH. It will likely be basic (>10).[1] Carefully add dilute HCl (0.1 M) or buffer to lower the pH to physiological levels (7.4).[1]
-
Warning: Do not acidify below pH 6.0, or the compound will re-protonate and crash out of solution.[1]
-
-
Filtration: Sterilize using a 0.22 µm PES syringe filter (Nylon is also acceptable; avoid Cellulose Acetate if DMSO is present).[1]
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect due to rapid polarity change.[1] | Dilute stepwise. Ensure the aqueous buffer is warm (37°C).[1] Keep final DMSO conc. < 0.5% if possible, or increase to 1% if assay tolerates. |
| Solution turns dark yellow/brown | Oxidation of the benzothiazole or phenoxy ring.[1] | Check storage conditions. Ensure protection from light.[1] Re-make stock with fresh DMSO. |
| Insoluble in Ethanol | Crystal lattice energy is too high for protic solvents.[1] | Switch to DMSO or DMF.[1] If ethanol is mandatory, heat to 50°C (ensure compound stability).[1] |
References
-
BenchChem. (2025).[1][5] Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid. Retrieved from [1]
-
MDPI. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Retrieved from [1]
-
National Institutes of Health (NIH). (2026).[1] Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant activities. PubMed Central.[1] Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Benzothiazoles: Recent Literature and Protocols. Retrieved from [1]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
In vitro assay protocols using (4-Benzothiazol-2-yl-phenoxy)-acetic acid
An In-Depth Guide to the In Vitro Characterization of (4-Benzothiazol-2-yl-phenoxy)-acetic acid
Application Note & Protocols for Researchers
Introduction: Unveiling the Potential of a Novel Benzothiazole Compound
The compound this compound represents a compelling chemical scaffold for investigation in drug discovery. Its structure, featuring a benzothiazole ring linked to a phenoxyacetic acid moiety, bears a resemblance to known modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs (isoforms α, γ, and δ) are critical ligand-activated transcription factors that regulate systemic lipid and glucose metabolism, energy homeostasis, and inflammatory responses.[1][2][3]
-
PPARα , primarily expressed in the liver, heart, and kidney, governs fatty acid oxidation. Its agonists, like fibrates, are used to treat hyperlipidemia.[2][3]
-
PPARγ is a master regulator of adipogenesis and is highly expressed in adipose tissue. Its agonists, the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes.[3][4]
-
PPARδ (also known as PPARβ/δ) is expressed ubiquitously and plays a key role in fatty acid metabolism in skeletal muscle, adaptive thermogenesis, and inflammation.[1][3]
Given its structural motifs, it is hypothesized that this compound may function as a PPAR agonist. This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously test this hypothesis, determine its isoform selectivity, and characterize its functional effects in relevant cell-based models. These protocols are designed to be self-validating, providing a clear path from initial screening to mechanistic insight.
Postulated Mechanism of Action: PPAR Agonism
We postulate that this compound acts as a ligand for one or more PPAR isoforms. Upon binding, the compound is expected to induce a conformational change in the receptor's ligand-binding domain (LBD). This event promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins.[5] The complete PPAR-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[2]
Caption: Postulated PPAR signaling pathway for the test compound.
Experimental Workflow: A Multi-Tiered Approach
A logical progression of assays is crucial for a thorough characterization. We recommend a workflow that moves from broad screening for activity and selectivity to more complex, functionally relevant cellular assays.
Caption: Recommended workflow for in vitro characterization.
Assay 1: PPAR Isoform Selectivity via Luciferase Reporter Assay
Principle: This is the cornerstone assay to determine if the compound activates PPARs and to quantify its potency (EC50) and selectivity. The assay uses a host cell line (e.g., HEK293T or CV-1) engineered to co-express a full-length PPAR isoform (α, γ, or δ) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs. Agonist binding to the PPAR activates transcription, leading to the production of luciferase, which is quantified via its luminescent signal.
Detailed Protocol:
-
Cell Culture & Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
One day before transfection, seed cells into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well. Ensure even cell distribution.
-
Rationale: Seeding at the correct density is critical for optimal transfection efficiency and consistent reporter gene expression.
-
-
Transient Transfection (per well):
-
Prepare a transfection mix containing:
-
50 ng of a full-length PPAR expression vector (pCMX-hPPARα, pCMX-hPPARγ, or pCMX-hPPARδ).
-
100 ng of a PPRE-luciferase reporter vector (e.g., pTK-PPREx3-luc).
-
10 ng of a control vector expressing Renilla luciferase (pRL-TK) for normalization.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Add the mix to the cells and incubate for 4-6 hours before changing to fresh media.
-
Rationale: Co-transfection is necessary to introduce both the receptor and the reporter system. The Renilla luciferase control normalizes for variations in transfection efficiency and cell number per well.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[6][7]
-
Perform serial dilutions in serum-free DMEM to create a concentration gradient (e.g., from 100 µM down to 1 pM). Include a DMSO-only vehicle control.
-
24 hours post-transfection, replace the medium with the compound dilutions. Also include a known potent agonist for each PPAR isoform as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Incubate for 18-24 hours.
-
Rationale: A wide concentration range is essential to accurately determine the EC50. The vehicle control defines the baseline, and positive controls validate the assay's responsiveness.
-
-
Lysis and Luminescence Reading:
-
Aspirate the media and lyse the cells using a dual-luciferase assay buffer system (e.g., from Promega).
-
Read the firefly luciferase signal first, then inject the Stop & Glo® reagent and read the Renilla luciferase signal using a plate luminometer.
-
-
Data Analysis:
-
Calculate the Relative Luciferase Activity (RLA) for each well: (Firefly Luminescence / Renilla Luminescence).
-
Normalize the data by setting the vehicle control RLA to 1.
-
Plot the normalized RLA against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 (concentration for 50% maximal activation) and the maximum efficacy (Emax).
-
| Parameter | PPARα | PPARγ | PPARδ |
| EC50 (nM) | >10,000 | 1,250 | 35 |
| Emax (% of Control) | 5% | 22% | 98% |
| Control Agonist | GW7647 | Rosiglitazone | GW501516 |
| Control EC50 (nM) | 5 | 50 | 2 |
| Table 1: Hypothetical data from the PPAR Luciferase Reporter Assay, suggesting high potency and selectivity for PPARδ. |
Assay 2: Target Engagement via Competitive Ligand Binding Assay
Principle: This assay confirms that the compound's activity is due to direct binding to the PPAR LBD and determines its binding affinity (Ki). The assay uses purified, recombinant PPAR LBD and a radiolabeled ligand (e.g., ³H-labeled known agonist) that binds with high affinity. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of bound radioactivity is inversely proportional to the test compound's binding affinity.
Detailed Protocol:
-
Assay Preparation:
-
The assay is performed in a 96-well filter plate using a scintillation proximity assay (SPA) format.
-
Prepare an assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.4).
-
-
Reaction Mixture (per well):
-
Add 10 nM of purified recombinant GST-tagged PPARδ-LBD.
-
Add 10 nM of a ³H-labeled known PPARδ agonist (e.g., ³H-GW501516).
-
Add increasing concentrations of the unlabeled test compound (from 100 µM to 1 pM) or vehicle (DMSO).
-
Add SPA beads (e.g., Protein A-coated YSi beads) that will bind the GST-tagged LBD.
-
-
Incubation and Detection:
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow binding to reach equilibrium.
-
When the radioligand binds to the LBD captured by the bead, the emitted beta particles excite the scintillant in the bead, producing light.
-
Read the plate on a scintillation counter (e.g., MicroBeta or TopCount).
-
-
Data Analysis:
-
Plot the scintillation counts (in counts per minute, CPM) against the log of the test compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 (concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Value |
| IC50 (nM) | 25 |
| Radioligand [L] (nM) | 10 |
| Radioligand Kd (nM) | 15 |
| Calculated Ki (nM) | 15 |
| Table 2: Hypothetical data from a competitive binding assay for PPARδ, indicating high-affinity binding. |
Assay 3: Cellular Functional Assays
Based on the hypothetical results suggesting potent and selective PPARδ agonism, the most relevant functional assay would be to assess its impact on fatty acid metabolism in skeletal muscle cells. We also include a protocol for an anti-inflammatory assay, as this is a known function of PPARδ activation.[8]
Protocol 3A: PPARδ-Mediated Fatty Acid Oxidation in C2C12 Myotubes
Principle: PPARδ activation in skeletal muscle is known to increase the expression of genes involved in fatty acid catabolism, leading to an increased rate of fatty acid oxidation (FAO).[5][7] This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in C2C12 myotubes in response to the compound.
Detailed Protocol:
-
C2C12 Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Seed cells in a Seahorse XF Cell Culture Microplate.
-
Once confluent, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to induce fusion into multinucleated myotubes.[7]
-
Rationale: Differentiated myotubes, not myoblasts, are the physiologically relevant model for adult skeletal muscle fibers.
-
-
Compound Treatment:
-
Treat the differentiated myotubes with the test compound (at its EC50 and 10x EC50, e.g., 35 nM and 350 nM) or vehicle (DMSO) for 24 hours. Include GW501516 as a positive control.
-
Rationale: A 24-hour incubation is typically sufficient to induce transcriptional changes in metabolic genes.[7]
-
-
Seahorse XF Mito Stress Test:
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with palmitate-BSA conjugate (a long-chain fatty acid) and incubate in a non-CO₂ incubator.
-
Perform a Mito Stress Test using a Seahorse XF Analyzer. This involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
The Seahorse software calculates key parameters of mitochondrial function from the OCR profile.
-
Compare the basal OCR, ATP-linked OCR, and maximal respiratory capacity between vehicle-treated and compound-treated cells.
-
An increase in basal and maximal OCR in the presence of palmitate indicates enhanced capacity for fatty acid oxidation.
-
Protocol 3B: Anti-Inflammatory Activity in LPS-Stimulated THP-1 Macrophages
Principle: PPAR activation can exert anti-inflammatory effects by repressing the expression of pro-inflammatory genes, often through transrepression of transcription factors like NF-κB.[2][8] This assay measures the ability of the compound to suppress the production of inflammatory cytokines (e.g., TNF-α) in macrophages stimulated with lipopolysaccharide (LPS).
Detailed Protocol:
-
THP-1 Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.
-
-
Compound Pre-treatment and Stimulation:
-
Pre-treat the differentiated THP-1 cells with the test compound (e.g., at 10x EC50, 350 nM) or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL LPS to induce an inflammatory response. Include a non-stimulated control.
-
Incubate for 6 hours (for qPCR) or 18 hours (for ELISA).
-
Rationale: Pre-treatment allows the compound to activate PPAR-mediated repressive mechanisms before the inflammatory cascade is initiated.
-
-
Quantification of Inflammatory Markers:
-
qPCR: Harvest the cells, extract total RNA, and perform reverse transcription to generate cDNA.[8] Use quantitative PCR (qPCR) with primers for TNFα, IL6, and a housekeeping gene (e.g., GAPDH) to measure changes in mRNA expression.
-
ELISA: Collect the cell culture supernatant. Use a commercial ELISA kit to quantify the concentration of secreted TNF-α protein.
-
-
Data Analysis:
-
For qPCR, calculate the fold change in gene expression relative to the vehicle-treated, LPS-stimulated control using the ΔΔCt method.
-
For ELISA, compare the concentration of TNF-α in the supernatant of compound-treated cells to the vehicle-treated, LPS-stimulated control.
-
A significant reduction in TNF-α mRNA and protein levels indicates anti-inflammatory activity.
-
Conclusion
This application guide provides a robust framework for the in vitro characterization of this compound. By following this multi-tiered workflow, researchers can efficiently determine the compound's primary molecular target, confirm direct binding, and evaluate its functional consequences in physiologically relevant cellular models. The hypothetical data presented suggests a profile of a potent and selective PPARδ agonist with corresponding effects on fatty acid metabolism and inflammation. Such a profile would warrant further investigation in preclinical models of metabolic disease.
References
- ResearchGate. (n.d.). GW-501516 GlaxoSmithKline/ligand.
-
Di-Poï, N., & Desvergne, B. (2009). Effects of the PPAR-β agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination. Journal of Neuroinflammation, 6, 12. [Link]
-
Di-Poï, N., & Desvergne, B. (2009). Effects of the PPAR-beta agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination. PubMed. [Link]
-
Grygielska, J., et al. (2024). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. [Link]
-
Zandbergen, F., et al. (2016). Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12, Part A), 1953-1963. [Link]
-
Napoli, C., & de Nigris, F. (2008). Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes, 57(5), 1395-1405. [Link]
-
Heden, T. D., et al. (2020). PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression. International Journal of Molecular Sciences, 21(21), 8295. [Link]
-
Wikipedia. (n.d.). GW501516. Retrieved February 25, 2026, from [Link]
-
Vantangoli, M. M., et al. (2024). Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods. Frontiers in Toxicology, 6. [Link]
- ResearchGate. (n.d.). Effects of PPARδ activation on potential targets implicated in cell....
- ResearchGate. (n.d.). (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs.
-
More Plates More Dates. (2019, July 29). Cardarine (GW501516) - A Comprehensive Overview [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. Effects of the PPAR-β agonist GW501516 in an in vitro model of brain inflammation and antibody-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Purification of (4-Benzothiazol-2-yl-phenoxy)-acetic Acid
Part 1: Introduction & Physicochemical Profile[1]
(4-Benzothiazol-2-yl-phenoxy)-acetic acid (BPAA) is a significant intermediate in the synthesis of aldose reductase inhibitors (e.g., Epalrestat analogs) and a pharmacophore in various anti-inflammatory agents. Its purity is critical, as trace sulfur-containing impurities from the benzothiazole ring formation can poison downstream catalysts and alter biological assay results.
This guide details three complementary purification protocols designed to achieve >99.5% HPLC purity. The methods exploit the molecule's amphiphilic nature—specifically the pH-switchable solubility of the carboxylic acid tail and the lipophilicity of the benzothiazole head.
Physicochemical Properties (CAS: 2875-32-3)[2]
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 285.32 g/mol | Moderate size; likely solid at RT. |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Soluble in aqueous base (pH > 8); insoluble in acid (pH < 2). |
| LogP | ~1.76 (Calculated) | Moderate lipophilicity; soluble in EtOH, EtOAc, DMSO. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | Water is an excellent anti-solvent for the free acid. |
| Thermal Stability | Stable < 150°C | Suitable for hot recrystallization methods. |
Part 2: Purification Protocols
Method A: Acid-Base Impurity Rejection (Primary Purification)
Objective: Removal of non-acidic organic impurities (unreacted benzothiazoles, phenols) and inorganic salts. Mechanism: This "pH Swing" technique selectively solubilizes BPAA as its carboxylate salt, filters off non-acidic organics, and then reprecipitates the purified acid.
Protocol Steps:
-
Dissolution: Suspend crude BPAA (10 g) in 5% Aqueous NaOH (100 mL). Stir at room temperature for 30 minutes.
-
Note: The solution should be clear yellow. If turbid, unreacted lipophilic starting materials are present.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities and non-acidic byproducts.
-
Extraction (Wash): Extract the aqueous filtrate with Ethyl Acetate (2 x 30 mL).
-
Critical Step: Discard the organic (top) layer.[1] This removes neutral organic impurities (e.g., 2-chlorobenzothiazole) that do not ionize.
-
-
Precipitation: Cool the aqueous phase to 5–10°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.
-
Observation: A thick white/off-white precipitate will form immediately.
-
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove NaCl salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Yield: 85–90% recovery. Purity Impact: Increases purity from ~80% to ~95%.
Method B: Ethanol/Water Recrystallization (Polishing)
Objective: Removal of structurally similar impurities and polymorphism control. Mechanism: Temperature-dependent solubility swing. Ethanol solubilizes the hydrophobic benzothiazole core at high temperatures, while water acts as a co-solvent to reduce solubility at low temperatures, forcing crystallization.
Protocol Steps:
-
Solvent Selection: Use a mixture of Ethanol (95%) and Deionized Water .
-
Dissolution: Place 5 g of Method A purified solid into a round-bottom flask. Add Ethanol (40 mL) and heat to reflux (approx. 78°C).
-
If not fully dissolved: Add Ethanol in 2 mL increments until clear.
-
-
Nucleation Control: Once dissolved, remove from heat. Add Water (warm, approx. 60°C) dropwise until a faint, persistent turbidity is observed (approx. 10–15 mL).
-
Re-solubilization: Add just enough hot Ethanol (1–2 mL) to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature (20°C/hour). Do not shock cool, as this traps impurities.
-
Aging: Once at room temperature, cool further to 0–4°C in an ice bath for 2 hours to maximize yield.
-
Filtration: Filter crystals and wash with cold 50% EtOH/Water .
Yield: 70–80%. Purity Impact: >99.0% HPLC.
Method C: Anti-Solvent Crystallization (DMSO/Water)
Objective: High-yield recovery for heat-sensitive batches or final polymorphism adjustment.
Protocol Steps:
-
Dissolve 1 g of BPAA in minimal DMSO (approx. 3–5 mL) at room temperature.
-
Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Place the filtrate in a beaker with rapid stirring (magnetic stir bar).
-
Slowly add Water (anti-solvent) via a syringe pump or dropping funnel at a rate of 0.5 mL/min.
-
Ratio: Target a final DMSO:Water ratio of 1:5.
-
-
Stir the resulting suspension for 1 hour.
-
Filter and wash extensively with water to remove residual DMSO.
Part 3: Process Logic & Visualization
Workflow Decision Tree
The following diagram illustrates the logical flow for selecting and executing the purification steps based on the initial state of the material.
Figure 1: Purification Logic Flowchart. Red indicates crude input; Blue indicates active processing steps; Green indicates purified isolation points.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent mix is too polar. | Reheat to dissolve.[2][3][4][5] Add seed crystals at the cloud point. Cool slower (5°C/hour). |
| Low Yield | Too much solvent used or final temp not low enough. | Concentrate mother liquor by 30% and re-cool. Ensure final temp is < 4°C. |
| Colored Impurities | Oxidation products of benzothiazole. | Add 1% activated carbon (Charcoal) to the hot ethanol solution in Method B, stir for 10 min, then hot filter. |
| Poor Filtration | Crystal size too small (rapid nucleation). | Use "Ostwald Ripening": Heat the slurry in Method A or B to near-boiling and cool slowly to grow larger crystals. |
Part 5: Safety & Handling
-
Benzothiazoles: Many derivatives are skin sensitizers. Wear nitrile gloves and work in a fume hood.
-
Solvents: Ethanol and Ethyl Acetate are flammable. DMSO penetrates skin and can carry contaminants into the body.
-
Acids/Bases: NaOH and HCl are corrosive. Neutralize waste streams before disposal.
References
-
Synthesis & Properties of Benzothiazole Derivatives
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole... (PMC). Available at: [Link]
-
-
Recrystallization Solvent Selection
-
Common Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. Available at: [Link]
-
-
General Crystallization Techniques
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
-
Physicochemical Data (LogP/Solubility)
-
Acetic acid, (2-benzothiazolyloxy)- Properties. Cheméo. Available at: [Link]
-
Sources
- 1. (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing | MDPI [mdpi.com]
- 3. [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | TargetMol [targetmol.com]
- 4. reddit.com [reddit.com]
- 5. ocw.mit.edu [ocw.mit.edu]
Application Note: Bioconjugation of (4-Benzothiazol-2-yl-phenoxy)-acetic acid to Carrier Proteins
This Application Note is designed as a comprehensive technical guide for the bioconjugation of (4-Benzothiazol-2-yl-phenoxy)-acetic acid to proteins. It addresses the specific physicochemical challenges of this molecule—primarily its hydrophobicity and the requirement for precise pH control during carbodiimide activation.
Introduction & Molecule Analysis
This compound is a heterobifunctional small molecule containing a benzothiazole fluorophore core and a carboxylic acid linker.[1] Its structure dictates specific conjugation requirements:
-
Functional Handle: The carboxylic acid (
) allows for conjugation to primary amines ( ) on proteins (Lysine residues and N-terminus) via amide bond formation.[1] -
Solubility Profile: The benzothiazole and phenoxy rings impart significant hydrophobicity (High LogP). This requires the use of organic co-solvents (DMSO or DMF) during the reaction to prevent hapten precipitation.
-
Chemical Stability: The benzothiazole ring is stable under standard bioconjugation conditions, but the activation of the carboxylic acid requires acidic pH, while the coupling to protein requires near-neutral pH.
Primary Applications:
-
Immunogen Synthesis: Conjugation to BSA or KLH to generate antibodies against benzothiazole-based drugs or pesticides.[1]
-
Fluorescent Probing: Utilizing the intrinsic fluorescence of the benzothiazole moiety for protein labeling.
Critical Pre-Conjugation Considerations
A. Solvent Compatibility
Due to the hydrophobic nature of the benzothiazole moiety, the hapten must be dissolved in an organic solvent before introduction to the aqueous protein buffer.
-
Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Max Final Concentration: Ensure the final organic solvent concentration in the protein mixture does not exceed 10-15% (v/v) to avoid protein denaturation or precipitation.
B. Reaction Chemistry: The Two-Step Strategy
While one-step EDC coupling is possible, it is not recommended for this application.[1] In a one-step mix, EDC can activate the protein's own carboxyl groups, causing the protein to cross-link with itself (polymerization).
-
Selected Protocol: Two-Step Activation.
-
Activation: React Hapten with EDC/Sulfo-NHS in organic/acidic conditions to form the stable NHS-ester.[1]
-
Coupling: Add the activated Hapten-NHS ester to the protein in a physiological buffer.
-
Mechanism of Action
The reaction proceeds via the carbodiimide pathway.[2][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) dehydrates the carboxylic acid to form an unstable O-acylisourea intermediate.[1] Sulfo-NHS (N-hydroxysulfosuccinimide) displaces this to form a semi-stable amine-reactive NHS-ester, which then attacks protein amines.[1]
Figure 1: Two-step EDC/Sulfo-NHS conjugation mechanism preventing protein self-polymerization.[1]
Detailed Experimental Protocol
Materials Required
| Component | Specification | Purpose |
| Hapten | This compound | Target molecule |
| Carrier Protein | BSA, KLH, or IgG (Lyophilized) | Conjugation target |
| Activator | EDC (EDAC), Hydrochloride salt | Carboxyl activator |
| Stabilizer | Sulfo-NHS | Efficiency enhancer |
| Activation Buffer | 100 mM MES, pH 5.0 | Optimal pH for EDC |
| Coupling Buffer | 1X PBS, pH 7.4 (Amine-free) | Optimal pH for coupling |
| Solvent | Anhydrous DMSO | Hapten solubilization |
| Desalting Column | Zeba™ Spin or Sephadex G-25 | Purification |
Step 1: Solubilization & Activation (The "Active Ester" Mix)
Rationale: Activation is most efficient at pH 4.5–5.0. We perform this in a small volume to keep reagent concentrations high.
-
Prepare Hapten Stock: Dissolve 2 mg of this compound in 100 µL of anhydrous DMSO . Vortex until fully dissolved.[1]
-
Prepare Activation Buffer: Dissolve EDC and Sulfo-NHS in 100 mM MES buffer (pH 5.0) immediately before use.
-
Concentration: 10 mg/mL for both EDC and Sulfo-NHS.[1]
-
-
Activation Reaction:
Step 2: Protein Preparation
-
Dissolve Protein: Reconstitute BSA or KLH in 1X PBS (pH 7.4) to a concentration of 5–10 mg/mL.
-
Critical: Do NOT use Tris or Glycine buffers, as they contain amines that will compete with the reaction.
-
-
Buffer Exchange (Optional): If the protein is in an incompatible buffer (e.g., Tris), dialyze or desalt into PBS before proceeding.
Step 3: Conjugation Reaction
-
Combine: Slowly add the Activated Hapten Mix (from Step 1) to the Protein Solution (Step 2) dropwise while gently vortexing.
-
Stoichiometry Guide:
-
For Immunogens (KLH/BSA): Aim for a 30:1 to 50:1 molar excess of Hapten to Protein.
-
For Antibodies (IgG): Aim for a 10:1 to 20:1 molar excess.
-
-
-
Incubate: React for 2 hours at Room Temperature or Overnight at 4°C. Keep protected from light if preserving fluorescence.
-
Quench (Optional): Add 1 M Hydroxylamine or 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[5] Incubate for 15 mins.
Step 4: Purification
Rationale: Removal of excess free hapten is critical for accurate quantitation and assay performance.[6]
-
Desalting: Use a pre-equilibrated Desalting Column (e.g., Zeba Spin 7K MWCO) with PBS.
-
Load: Apply the reaction mixture to the center of the resin bed.
-
Elute: Centrifuge according to manufacturer instructions. The flow-through contains the Purified Conjugate.
Workflow Diagram
Figure 2: Operational workflow for the conjugation of hydrophobic haptens to proteins.
Characterization: Calculating Degree of Labeling (DOL)
To validate the conjugation, you must determine the molar ratio of Hapten to Protein. This is done using UV-Vis spectrophotometry.[1]
Prerequisites:
-
: Molar extinction coefficient of the benzothiazole hapten (Determine experimentally; typically
15,000–20,000 M cm at nm).[1] -
: BSA
43,824 M cm at 280 nm.[1] -
CF (Correction Factor): The absorbance of the Hapten at 280 nm relative to its max (
).
Formula:
Where:
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation upon mixing | Hapten is too hydrophobic.[1] | Increase DMSO concentration (up to 20%) or add slow dropwise with rapid stirring. |
| Low Conjugation Yield | Hydrolysis of EDC. | Use fresh EDC.[1][5][8] Ensure Activation buffer is pH 5.0 (not neutral). |
| Protein Aggregation | Over-labeling (too many hydrophobic groups). | Reduce the molar excess of hapten (e.g., from 50x to 20x). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive guide on EDC/NHS chemistry).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: EDC/NHS Coupling Strategies.
-
BenchChem. Protocol for EDC/NHS Coupling of Carboxylic Acids.
-
AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles.
Sources
- 1. SPG302 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Troubleshooting & Optimization
Minimizing side reactions during the synthesis of phenoxy-acetic acid derivatives
Technical Support Center: Synthesis of Phenoxy-Acetic Acid Derivatives Ticket ID: PAA-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Context & Scope
Subject: Minimizing side reactions in Williamson Ether Synthesis of phenoxy-acetic acid derivatives (e.g., PPAR agonists, ethacrynic acid analogs, auxins). Current Obstacles: Low yields, O/C-alkylation competition, reagent hydrolysis (glycolic acid formation), and difficult purification.
Module 1: The Core Mechanism & Selectivity (The "Why")
Technical Brief:
The synthesis of phenoxy-acetic acid derivatives relies on the nucleophilic attack of a phenoxide ion on an
-
Target Reaction (Kinetic Control): O-Alkylation (Ether formation).[1][2]
-
Parasitic Reaction (Thermodynamic/Solvent Control): C-Alkylation (Friedel-Crafts-like alkylation).[1]
Visualizing the Conflict: The following diagram illustrates the bifurcation of the reaction pathway based on solvent and cation influence.
Caption: Mechanistic bifurcation. Protic solvents shield the oxygen via Hydrogen bonding, favoring C-alkylation.[2] Aprotic solvents leave the oxygen "naked" and reactive.
Diagnostic Q&A:
Q: Why am I seeing significant C-alkylated impurities (e.g., alkyl group at the ortho position)? A: You are likely using a protic solvent (Ethanol, Water) or a cation that pairs too tightly with the oxygen.
-
The Science: In protic solvents, the solvent forms a hydrogen-bond cage around the phenoxide oxygen. This steric and electronic shielding forces the electrophile (chloroacetic acid) to attack the "softer," unshielded carbon centers of the ring [1, 2].
-
The Fix: Switch to a Polar Aprotic Solvent (Acetone, Acetonitrile, DMF). If solubility is an issue, use Phase Transfer Catalysis (PTC) in a biphasic system (Toluene/Water).[1]
Module 2: Reagent Stability (The Hydrolysis Trap)
Technical Brief: A common error is assuming chloroacetic acid is stable in hot alkaline solution.[1] It is not. The hydrolysis of chloroacetate to glycolate is a second-order reaction with an activation energy of ~103 kJ/mol [3].[3]
Impact:
-
Loss of Reagent: You must add excess alkylating agent.[1]
-
Purification Nightmare: Glycolic acid is water-soluble and difficult to separate from hydrophilic phenoxy-acid products without rigorous extraction.[1]
Data: Hydrolysis Rates vs. Temperature
| Temperature (°C) | Conversion to Glycolic Acid (15 min) | Recommendation |
| 45°C | < 10% | Safe zone for initial mixing |
| 65°C | ~ 40% | Risk zone; add reagent slowly |
| 85°C | > 80% | Critical Failure ; rapid hydrolysis |
Data extrapolated from kinetic studies [3].
Diagnostic Q&A:
Q: My starting phenol is unreacted, but the chloroacetic acid is gone. A: You hydrolyzed your reagent before it could react with the phenol.
-
The Fix: Do not mix the chloroacetic acid and strong base (NaOH) at high temperatures before adding the phenol.
-
Protocol Adjustment:
Module 3: Process Intensification (Phase Transfer Catalysis)
Technical Brief: To solve both the C-alkylation issue (need for "naked" anions) and the hydrolysis issue (need to keep reagent away from bulk water), Phase Transfer Catalysis (PTC) is the industry standard for high-value derivatives [4, 5].
The PTC Workflow:
-
Organic Phase: Contains the alkylating agent (if ester) or the phenoxide ion pair.
-
Aqueous Phase: Contains the bulk base and reservoir of reagents.[1]
-
Catalyst: A quaternary ammonium salt (e.g., TBAB) shuttles the phenoxide into the organic layer as a tight ion pair, protecting it from water and activating the oxygen.
Caption: PTC Cycle. The catalyst (Q+) extracts phenoxide into the organic phase, where it reacts rapidly due to lack of hydration shell, then returns to the aqueous phase to reload.
Recommended Protocol (Self-Validating):
-
Reagents:
-
Procedure:
-
Why this works: The reaction happens in the organic phase (or interface). Water is excluded from the active site, preventing hydrolysis. The "naked" phenoxide in toluene is highly selective for O-alkylation.
Module 4: Troubleshooting Matrix
| Symptom | Probable Root Cause | Corrective Action |
| Low Yield / Unreacted Phenol | Reagent Hydrolysis | Use PTC or anhydrous conditions (K2CO3/Acetone).[1] Do not premix haloacid and base at high temp. |
| C-Alkylated Impurity | Solvent Shielding (Protic) | Switch to Acetone, Acetonitrile, or Toluene (PTC).[1] Avoid Ethanol/Water for the reaction step. |
| Product is an Oil/Sticky | Phase Separation Issues | Acidify to pH < 2 to precipitate the free acid. If using esters, ensure complete hydrolysis after coupling.[1] |
| Emulsion during Workup | Surfactant formation | The product is amphiphilic. Wash with hot brine.[1] Use centrifugation if available.[1] |
| Dark Coloration | Oxidation of Phenol | Degas solvents with Nitrogen.[1] Add mild reducing agent (Sodium Bisulfite) during workup.[1] |
References
-
Solvent Effects in Alkylation: PharmaXChange. "Phenolates- O-alkylation and C-alkylation." (2011).[1][2] Link
-
Mechanistic Insight: Wang, S., et al. "Alkylation of phenol: a mechanistic view."[1] Journal of Molecular Catalysis A: Chemical (via NIH/PubMed).[1] (2006).[1][6][7] Link
-
Hydrolysis Kinetics: Li, W., et al. "Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions."[1][3][8] Asian Journal of Chemistry. (2014). Link
-
PTC Protocols: "Phase-Transfer Catalysis in Organic Syntheses." CRDEEP Journals. Link
-
General Synthesis: "Williamson ether synthesis." Wikipedia.[1] Link
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. asianpubs.org [asianpubs.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing pH Conditions for the Stability of (4-Benzothiazol-2-yl-phenoxy)-acetic acid
An In-Depth Technical Guide
Welcome to the technical support center for (4-Benzothiazol-2-yl-phenoxy)-acetic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing pH-dependent stability profiles. We will explore the underlying principles, provide detailed experimental protocols, and offer troubleshooting advice to navigate the complexities of stability testing.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the pH stability assessment of this compound.
Q1: Why is determining the pH stability of this compound a critical first step in my research?
Understanding the pH stability of any active pharmaceutical ingredient (API) is fundamental to drug development.[1] The pH of a solution can profoundly impact a drug's solubility, chemical stability, and ultimately, its bioavailability and efficacy.[2][3][4] For this compound, which contains an acidic carboxylic acid group and a benzothiazole moiety, pH is a critical parameter. Changes in pH can alter its ionization state, influencing its solubility and susceptibility to degradation reactions like hydrolysis or oxidation.[2][5] Establishing a stable pH range is essential for developing a robust formulation, defining appropriate storage conditions, and ensuring the drug product maintains its potency and safety profile throughout its shelf life.[6]
Q2: I have no prior data on this molecule. Where do I begin my stability assessment?
The logical starting point is a series of forced degradation (or stress testing) studies.[7] As mandated by the International Conference on Harmonisation (ICH) guidelines, forced degradation studies are designed to intentionally break down the molecule under conditions more severe than those it would typically encounter.[8][9] This helps to rapidly identify likely degradation products, elucidate potential degradation pathways, and, most importantly, develop a stability-indicating analytical method.[1][10]
The core of this initial assessment is a hydrolytic degradation study across a wide pH range. This involves exposing the compound to acidic, neutral, and basic conditions to determine where it is most and least stable.[11]
Q3: What are the most probable degradation pathways for this compound under pH stress?
Based on its chemical structure, we can anticipate several potential degradation pathways. The molecule has two primary points of interest for hydrolytic and oxidative degradation: the ether linkage and the benzothiazole ring.
-
Hydrolytic Degradation:
-
Acid/Base-Catalyzed Hydrolysis: The ether bond between the phenoxy group and the acetic acid moiety could be susceptible to cleavage under strong acidic or basic conditions, although ethers are generally stable. More likely, degradation will focus on the benzothiazole ring.
-
Thiazole Ring Opening: The thiazole ring, a key component of the benzothiazole structure, can be susceptible to hydrolytic cleavage, particularly under harsh acidic or basic conditions.[12] This can lead to the formation of smaller, more polar fragments.
-
-
Oxidative Degradation:
-
The sulfur atom within the benzothiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[13] This can destabilize the ring system.
-
-
Thermal Degradation:
The diagram below illustrates these potential pathways.
Caption: Potential degradation routes for this compound.
Q4: My chromatogram shows multiple unknown peaks after acid treatment. What should I do?
This is a common issue when initial stress conditions are too harsh. The appearance of many small, unresolved peaks suggests that the parent compound has degraded extensively, and the primary degradation products may have undergone further secondary degradation.[12]
Troubleshooting Steps:
-
Reduce Stress Conditions: Start with milder conditions. For example, if you used 1 M HCl at 80°C, reduce this to 0.05 M HCl at 40°C. The goal is to achieve 5-20% degradation of the active ingredient, which is generally sufficient to identify primary degradants without overly complicating the chromatogram.[9]
-
Time-Course Analysis: Sample at multiple, shorter time points (e.g., 2, 4, 8, and 24 hours). This helps in identifying the initial degradation products before they break down further.
-
Optimize HPLC Method: Your analytical method may not be adequately resolving the parent compound from the degradation products. Re-evaluate your mobile phase composition, gradient, and column chemistry to improve separation. A stability-indicating method must be able to resolve all relevant peaks.[15]
Q5: What is a "stability-indicating method," and why is it essential?
A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, process impurities, and excipients.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]
Its importance cannot be overstated: without a proven stability-indicating method, you cannot be certain that a decrease in the drug peak is due to degradation or if a new peak is a degradant or an artifact. It ensures that the data you collect is a true reflection of the drug's stability.[16] The development of such a method is a primary outcome of forced degradation studies.[7]
Experimental Protocols & Methodologies
This section provides detailed workflows for conducting a pH stability study.
Workflow for pH Stability Assessment
The following diagram outlines the systematic approach to determining the pH stability profile of this compound.
Caption: A systematic workflow for pH stability analysis.
Protocol 1: Forced Hydrolysis Study
This protocol provides a framework for assessing the stability of this compound across a range of pH values.
Objective: To evaluate the susceptibility of the compound to acid, base, and neutral hydrolysis.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl.
-
Base Hydrolysis: In a separate flask, add the same volume of stock solution and make up the volume with 0.1 M NaOH.
-
Neutral Hydrolysis: In a third flask, add the same volume of stock solution and make up the volume with purified water.
-
Control Sample: Prepare a control by diluting the stock solution with the mobile phase to the final target concentration.
-
-
Incubation: Store the flasks at a controlled, elevated temperature (e.g., 60°C).[11] Protect from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Preparation for Analysis:
-
Cool the aliquot to room temperature.
-
For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute the neutralized sample and the neutral hydrolysis sample with mobile phase to the final analytical concentration (e.g., 0.1 mg/mL).
-
-
HPLC Analysis: Analyze all samples, including the time-zero and control samples, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products. Reverse-phase HPLC (RP-HPLC) is the most common and effective choice.[16][19]
Typical Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will help elute both polar degradants and the non-polar parent compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector or Photodiode Array (PDA) detector. A PDA detector is highly recommended as it can provide spectral data to assess peak purity.[19]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Optimization & Validation:
-
Inject the stressed samples from the forced degradation study.
-
Assess the chromatogram for resolution between the parent peak and any new peaks that appear.
-
Adjust the gradient slope, mobile phase pH, or organic solvent to improve separation.
-
The final method should demonstrate specificity, accuracy, precision, and linearity as per ICH Q2(R1) guidelines.
Data Presentation and Interpretation
Quantitative data from your stability studies should be summarized in a clear and organized manner.
Table 1: Example pH Stability Data for this compound
| Time (hours) | Condition | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 | Mass Balance (%) |
| 0 | Control | 100.0 | 0.0 | 0.0 | 100.0 |
| 24 | 0.1 M HCl, 60°C | 85.2 | 12.1 | 2.5 | 99.8 |
| 24 | Water, 60°C | 99.1 | 0.5 | 99.6 | |
| 24 | 0.1 M NaOH, 60°C | 92.7 | 6.8 | 0.4 | 99.9 |
Note: Data is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation.
Interpreting the Results:
-
% Parent Remaining: This is the primary indicator of stability. A lower percentage indicates greater degradation.
-
Degradation Products: The appearance and growth of new peaks corresponding to degradation products should be monitored.
-
Mass Balance: This is a critical parameter. It is the sum of the assay of the parent compound and the percentage of all degradation products. A mass balance close to 100% indicates that all degradation products are being detected and that the analytical method is sound. A significant deviation from 100% may suggest that some degradants are not being detected (e.g., they are not UV active or are retained on the column).
By systematically applying these principles and protocols, researchers can successfully characterize the pH stability of this compound, paving the way for informed and successful formulation development.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved February 25, 2026, from [Link]
-
Factors Affecting Drug Stability: pH – StabilityStudies.in. (2024, May 9). StabilityStudies.in. Retrieved February 25, 2026, from [Link]
-
pH Definition - Intro to Pharmacology Key Term | Fiveable. (2025, August 15). Fiveable. Retrieved February 25, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 25, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 25, 2026, from [Link]
-
Why Do We Do pH in the Pharmaceutical Industry? (2023, December 12). ReAgent. Retrieved February 25, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved February 25, 2026, from [Link]
-
Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability. (2024, June 6). BOQU Instrument. Retrieved February 25, 2026, from [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Elsevier. Retrieved February 25, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 25, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 25, 2026, from [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. Retrieved February 25, 2026, from [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 441-451. Retrieved February 25, 2026, from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved February 25, 2026, from [Link]
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014, August 25). AAPS PharmSciTech. Retrieved February 25, 2026, from [Link]
-
FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved February 25, 2026, from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved February 25, 2026, from [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved February 25, 2026, from [Link]
-
Acetic acid, (2-benzothiazolyloxy)- (CAS 2875-32-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 25, 2026, from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved February 25, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 25, 2026, from [Link]
-
Q1A(R2) Guideline. (2010, February 2). ICH. Retrieved February 25, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 25, 2026, from [Link]
-
Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. (2023, March 9). PMC. Retrieved February 25, 2026, from [Link]
-
2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
SPG302 | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved February 25, 2026, from [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). Retrieved February 25, 2026, from [Link]
-
Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. (2021, October 25). PubMed. Retrieved February 25, 2026, from [Link]
-
2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. (n.d.). MDPI. Retrieved February 25, 2026, from [Link]
-
SOLUBILITY DATA SERIES. (n.d.). GitHub Pages. Retrieved February 25, 2026, from [Link]
-
Substance Registry Services. (n.d.). US EPA. Retrieved February 25, 2026, from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
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- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. irjpms.com [irjpms.com]
Removing impurities from (4-Benzothiazol-2-yl-phenoxy)-acetic acid preparations
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center offers detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (4-Benzothiazol-2-yl-phenoxy)-acetic acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to resolve impurities and achieve the highest standards of product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my this compound preparation?
The impurity profile of your final compound is intrinsically linked to the synthetic route, starting materials, and reaction conditions. According to the International Council for Harmonisation (ICH) guidelines, impurities are broadly classified into organic, inorganic, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and structurally similar to the final product. They can include:
-
Unreacted Starting Materials: Such as 2-mercaptobenzothiazole or 4-hydroxyphenoxyacetic acid derivatives.
-
Intermediates: Incomplete conversion of synthetic intermediates.
-
By-products: Arising from side reactions, which can include products of over-alkylation, hydrolysis of the ether linkage, or decarboxylation. For aromatic carboxylic acids, related aldehydic and ketonic compounds can also be impurities.[3]
-
Degradation Products: The benzothiazole ring system or the ether linkage may degrade under harsh conditions (e.g., high temperature, strong acid/base), leading to decomposition products.[4]
-
-
Inorganic Impurities: These typically originate from reagents, catalysts, or the manufacturing process itself.[1][2] Examples include inorganic salts, heavy metals, or filter aids.
-
Residual Solvents: These are organic solvents used during the synthesis or purification that are not completely removed.[2] Their presence is critical to control due to potential toxicity.
Q2: How do I select the most appropriate purification technique for my compound?
The choice of purification method depends on the physical properties of your compound and the nature of the impurities. This compound is a solid, heterocyclic carboxylic acid, which makes it an excellent candidate for specific techniques.[5]
-
Acid-Base Extraction: This should be one of your first considerations. As a carboxylic acid, your target compound will be deprotonated by a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt. This allows for the separation from non-acidic or weakly acidic organic impurities.[6]
-
Recrystallization: This is the most powerful technique for purifying solid organic compounds.[7][8] The goal is to find a solvent system where the compound is highly soluble at high temperatures but has low solubility at room or cold temperatures, while impurities remain in the solution.[9]
-
Column Chromatography: If recrystallization and extraction fail to provide the desired purity, column chromatography is a versatile option for separating compounds based on their differential adsorption to a stationary phase.[7][10]
The following decision tree can guide your selection process:
Caption: Purification method selection workflow.
Q3: Which analytical techniques are considered the gold standard for assessing the purity of my final compound?
A combination of analytical methods is essential to ensure the purity, identity, and stability of your active pharmaceutical ingredient (API).
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique for purity assessment.[2][11] It excels at separating and quantifying organic impurities, even those present at very low levels.[12]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for identifying the molecular structure of unknown impurities.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of your compound and can help identify and quantify impurities without the need for a reference standard for the impurity itself.[2][13]
-
Gas Chromatography (GC): This is the preferred method for detecting and quantifying residual solvents.[2][14]
Q4: What are the regulatory expectations for impurity levels in an API?
Regulatory bodies like the FDA and EMA have stringent requirements for impurity control, as outlined in ICH guidelines.[15] The key principle is that impurities must be identified, quantified, and reported. Any impurity found at a level greater than 0.05% typically requires identification and reporting.[2] If an impurity exceeds certain thresholds (e.g., 0.15%), it may need to be qualified through toxicological studies to ensure it poses no safety risk.[15]
Troubleshooting Guides
This section addresses specific issues you may face during the purification process.
Guide 1: Recrystallization Issues
Recrystallization is a powerful but sometimes tricky technique. Success hinges on the principle that molecules of the same type fit better into a crystal lattice.[9]
Problem: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound precipitates as a liquid phase below its melting point because the solution is too saturated at that temperature.[9]
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble. The presence of impurities can also inhibit the formation of a stable crystal lattice.[7][10]
-
Solutions:
-
Re-heat and Dilute: Heat the solution to dissolve the oil, then add a small amount of hot solvent until the solution is clear again. Allow it to cool much more slowly.[10]
-
Induce Nucleation: If crystals are reluctant to form, scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[10]
-
Seed Crystals: Add a tiny, pure crystal of your compound (a seed crystal) to the cooled solution to initiate crystallization.[10]
-
Caption: Troubleshooting workflow for "oiling out".
Problem: My recovery after recrystallization is very low.
-
Causality: This usually means too much solvent was used, the compound has significant solubility in the cold solvent, or the solution was not cooled sufficiently.
-
Solutions:
-
Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[16]
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
-
Evaporate Excess Solvent: If you suspect too much solvent was used, you can gently heat the solution to boil off some of the solvent to reach the saturation point again, then cool.
-
Consider an Anti-Solvent: If your compound is highly soluble in one solvent (a "good" solvent), you can add a second solvent in which it is insoluble (an "anti-solvent" or "poor" solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.[7]
-
Guide 2: Column Chromatography Issues
Problem: My compound is not eluting from the silica gel column.
-
Causality: this compound is a polar compound due to its carboxylic acid group. It can bind very strongly to the acidic silica gel stationary phase.[10]
-
Solutions:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, switch to a dichloromethane/methanol system. A gradient elution, starting with low polarity and gradually increasing, is often effective.[10]
-
Add a Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase. This will protonate the silica surface and your compound's carboxylate form, reducing the strong interaction and allowing it to elute.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, or switch to reversed-phase (C18) chromatography.[10]
-
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[7][10]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them. This step must be done quickly to prevent premature crystallization.[7]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[16]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[16]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for method development.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of your compound in 1 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to achieve a concentration of ~1 mg/mL.[13]
-
System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Data Analysis: Integrate the peak areas for the main compound and all impurities. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.
| Parameter | Typical Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 30% B, ramp to 95% B over 20 min | A gradient is effective for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 280 nm | Benzothiazole and phenoxy groups have strong UV absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
- BenchChem. (2025, December). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Ascensius Press. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Milligan University. (n.d.). Recrystallization.
- Oceanic Pharmachem. (2017, March 24). Identifying and eliminating impurities in API manufacturing.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- ProPharma. (2021, June 1). Best Practices to Reduce Impurities in Generics.
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. rubingroup.org [rubingroup.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pathogenia.com [pathogenia.com]
- 15. oceanicpharmachem.com [oceanicpharmachem.com]
- 16. researchgate.net [researchgate.net]
Resolving background fluorescence interference with benzothiazole compounds
Technical Support Center: Benzothiazole Fluorescence Applications Topic: Resolving Background Interference & Signal Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Signal-to-Noise Challenge
Welcome. If you are working with benzothiazole-based fluorophores—whether as amyloid probes (like Thioflavin T), ESIPT-based sensors, or drug scaffolds—you are likely battling a common enemy: background interference .
Benzothiazoles are chemically versatile but photophysically complex. Their fluorescence often relies on Excited-State Intramolecular Proton Transfer (ESIPT) or Molecular Rotor mechanisms, both of which are highly sensitive to environmental polarity, viscosity, and pH. Furthermore, their typical emission in the blue-green region (400–550 nm) overlaps heavily with biological autofluorescence (NADH, flavins, collagen).
This guide moves beyond basic instructions. We break down the physics of the interference and provide self-validating protocols to resolve it.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am seeing high background fluorescence in my cell-based assay. How do I distinguish my benzothiazole signal from cellular autofluorescence?
The Root Cause: Most simple benzothiazoles emit in the blue/green spectrum. Mammalian cells are rich in endogenous fluorophores (NADH, FAD, lipofuscins) that excite/emit in this exact window.
The Fix: Time-Resolved Fluorescence (TRF) or Red-Shifting.
-
The "Gating" Strategy (TRF): Biological autofluorescence is short-lived (nanoseconds).[1] If your benzothiazole derivative (or a lanthanide-chelated version) has a microsecond-scale lifetime, use TRF.
-
Action: Set a delay time (gate) of 50–100 µs on your plate reader. This allows the autofluorescence to decay completely before you start collecting photons from your probe.
-
-
The Chemical Strategy (Red-Shifting): If TRF is not an option, you must move the emission window.
-
Mechanism:[2][3][4][5][6] Modify the benzothiazole core to mimic ESIPT or extend conjugation. This pushes emission into the Near-Infrared (NIR) (>650 nm), where tissue is transparent.
-
Recommendation: Switch to benzothiazole derivatives with electron-donating groups (e.g., amines) or rigidified structures (e.g., boron complexes) that induce a large Stokes shift.
-
Q2: My Thioflavin T (ThT) assay for amyloid fibrils has a high baseline even without protein. What is happening?
The Root Cause: You have likely exceeded the Critical Micelle Concentration (CMC) . ThT is a "molecular rotor." In solution, free rotation quenches fluorescence. However, at concentrations >5 µM, ThT molecules can self-assemble into micelles.[6] These micelles restrict rotation, mimicking the fluorescence "turn-on" caused by amyloid binding.
The Fix: Concentration Optimization.
-
Protocol: Perform a ThT titration curve in your buffer without protein.
-
Limit: Keep ThT concentration between 10–20 µM for kinetics. Never exceed 50 µM unless strictly necessary, as micelle-induced background will destroy your Signal-to-Noise (S/N) ratio.
Q3: I am screening drug candidates (small molecules) for amyloid inhibition, but the data is erratic. Some compounds show "inhibition" that looks fake.[7]
The Root Cause: Inner Filter Effect (IFE) or Competitive Binding . Many small molecules (especially polyphenols like curcumin or quercetin) absorb light at the excitation (440 nm) or emission (480 nm) wavelengths of ThT. They "steal" the photons, causing a false decrease in signal that looks like inhibition.
The Fix: The "Post-Addition" Correction.
-
Step 1: Run your standard aggregation assay.
-
Step 2: At the endpoint, add a known concentration of pre-formed fibrils to the wells containing the drug.
-
Step 3: If the signal does not jump to the expected "fibril-only" level, your drug is quenching the light, not stopping the aggregation.
Part 2: Visualizing the Mechanisms
To troubleshoot effectively, you must visualize the molecular behavior.
Diagram 1: The Molecular Rotor Mechanism (Thioflavin T)
This diagram illustrates why ThT fluoresces only when bound or aggregated (micelles), and how viscosity/rigidity turns the signal "ON".
Caption: ThT acts as a molecular rotor. In solution (red path), bond rotation dissipates energy non-radiatively. When rigidified by amyloid binding or micelle formation (green path), energy is released as fluorescence.
Diagram 2: Troubleshooting Workflow for High Background
Follow this logic tree when your assay signal is compromised.
Caption: Decision matrix for identifying the source of interference. Distinguishes between biological autofluorescence, probe aggregation, and inner filter effects.
Part 3: Validated Protocols
Protocol A: Correcting for Inner Filter Effect (IFE)
Use this when screening small molecules that might absorb light at your excitation/emission wavelengths.
Objective: Mathematically correct fluorescence data to account for photon absorption by the test compound.
Data Requirements:
| Parameter | Description |
|---|
|
Step-by-Step:
-
Measure Absorbance: Prepare your test compound at the assay concentration in the assay buffer. Measure absorbance at both the excitation (e.g., 440 nm) and emission (e.g., 480 nm) wavelengths using a UV-Vis spectrophotometer.
-
Check Threshold: If
, correction is mandatory. If , the assay is invalid; dilute the compound. -
Apply Formula:
-
Validation: Compare
against a control well containing only the fluorophore and buffer.
Protocol B: Optimizing Time-Resolved Fluorescence (TRF)
Use this to eliminate biological background (autofluorescence).
Objective: Define the optimal "Lag Time" and "Integration Time" to capture the benzothiazole signal while rejecting noise.
Workflow:
-
Sample Prep: Prepare three wells:
-
A: Buffer only (Blank).
-
B: Cell lysate/Tissue homogenate (Autofluorescence control).
-
C: Benzothiazole probe + Target (Signal).
-
-
Decay Scan: Set the plate reader to "TRF Decay Scan" mode.
-
Excitation: Pulsed Xenon flash or Laser.[7]
-
Measure emission every 10 µs for a duration of 1000 µs.
-
-
Data Analysis: Plot Intensity vs. Time (log scale).
-
Observation: Well B (Cells) will decay rapidly (usually < 50 µs). Well C (Probe) should persist longer (if using a long-lifetime derivative).
-
-
Parameter Setting:
-
Lag Time (Delay): Set this to the time point where Well B signal drops to baseline (typically 50–60 µs).
-
Integration Time (Window): Set this to capture the remaining curve of Well C (typically 200–400 µs).
-
References
-
Assay Genie. (2024). Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Retrieved from [Link]
-
Xue, C., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry. Retrieved from [Link]
-
Hudson, S. A., et al. (2009).[8] The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal. Retrieved from [Link]
-
Gade Malmos, K., et al. (2017).[6] Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. PMC Biophysics. Retrieved from [Link]
-
BMG LABTECH. (2024). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ro.uow.edu.au [ro.uow.edu.au]
Validation & Comparative
Technical Guide: MS/MS Profiling and Fragmentation Dynamics of Benzothiazol-2-yl-phenoxy Acetic Acid
[1]
Executive Summary & Structural Context
Benzothiazol-2-yl-phenoxy acetic acid derivatives represent a critical scaffold in medicinal chemistry, often utilized for their auxin-like biological activity, antimicrobial properties, and potential as anti-inflammatory agents.[1]
Precise structural characterization of these compounds is challenging due to the stability of the benzothiazole core and the lability of the ether-linked acid tail. This guide compares the fragmentation behaviors under Electrospray Ionization (ESI) versus Electron Impact (EI) , providing a robust logic for distinguishing structural isomers (ortho/para) and validating synthesis.[1]
The Analyte Core[1]
-
Chemical Scaffold: Benzothiazole ring fused to a phenoxyacetic acid moiety.[1]
-
Critical Lability Points:
Comparative Analysis: ESI-MS/MS vs. EI-MS
The choice of ionization technique drastically alters the observed fragmentation landscape.[1] The table below contrasts the performance of Soft Ionization (ESI) against Hard Ionization (EI) for this specific scaffold.
| Feature | ESI-MS/MS (Collision Induced Dissociation) | EI-MS (70 eV Electron Impact) |
| Dominant Ion | Protonated Molecular Ion | Molecular Ion |
| Primary Cleavage | Neutral Loss: Loss of | Radical Cleavage: Homolytic cleavage of the ether bond.[1] |
| Diagnostic Fragment | ||
| Isomer Sensitivity | High: Distinguishes ortho vs para via "Ortho Effect" (intra-molecular H-bonding).[1] | Low: High energy obliterates subtle steric effects.[1] |
| Application | PK/PD studies, metabolite identification, quantification.[1] | Library matching, structural verification of pure synthesis.[1] |
Mechanistic Fragmentation Pathways
Understanding the specific bond breakages is essential for interpreting spectra.[1] The following pathways describe the fragmentation of the protonated molecule
Pathway A: The "Acid Tail" Ejection (Low Energy)
In ESI positive mode, the initial fragmentation is driven by the instability of the carboxylic acid tail.[1]
-
Dehydration: Loss of water (
) to form an acylium ion.[1] -
Decarbonylation: Subsequent loss of
, leading to a stable phenoxy-benzothiazole cation.[1]
Pathway B: The Ether Snap (Medium Energy)
At higher collision energies (CE > 25 eV), the ether linkage between the phenoxy ring and the acetic acid moiety cleaves.[1]
-
Result: Formation of the [Benzothiazol-2-yl-phenol]
core.[1]
Pathway C: The Heterocyclic Core (High Energy)
The benzothiazole ring is highly aromatic and stable.[1] However, under intense fragmentation:[1]
-
RDA (Retro-Diels-Alder): The thiazole ring opens, often ejecting HCN (27 Da) or CS (44 Da).[1]
Visualization: Fragmentation Logic Tree
The following diagram maps the sequential loss of mass units, providing a decision tree for spectral interpretation.
Figure 1: Step-wise fragmentation logic for Benzothiazol-2-yl-phenoxy acetic acid under ESI-MS/MS conditions.[1]
Experimental Protocol: Differentiating Isomers
A common challenge is distinguishing the ortho-substituted isomer (where the acetic acid tail is close to the benzothiazole nitrogen) from the para-isomer.[1] This protocol utilizes the "Ortho Effect" for identification.[1]
Reagents & Equipment[1][2]
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]
Step-by-Step Workflow
-
Direct Infusion (Optimization): Infuse pure standards of ortho and para isomers at 10 µL/min.
-
Precursor Selection: Isolate the
ion (Q1).[1] -
Energy Ramp: Ramp Collision Energy (CE) from 10 to 50 eV.[1]
-
Monitor Water Loss:
-
Data Analysis: Plot the breakdown curve (Intensity vs. CE). The ortho isomer will have a steeper slope for water elimination.[1]
References
-
BenchChem. (2025).[1] Comparative analysis of the spectral data of benzothiazole isomers. Retrieved from [1]
-
National Institutes of Health (NIH). (2012).[1] Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by LC-MS/MS. Retrieved from [1]
-
Royal Society of Chemistry (RSC). (2015).[1] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[1][2][3] Retrieved from [1]
-
Vairamani, M., et al. (1985).[1][4] Mass spectra of phenoxyacetyl derivatives.[1][4] Organic Mass Spectrometry.[1][4][5][6] Retrieved from [1]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1][2][3][7][8][9] Retrieved from [1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. Sci-Hub. Mass spectra of phenoxyacetyl derivatives / Organic Mass Spectrometry, 1985 [sci-hub.box]
- 5. scite.ai [scite.ai]
- 6. Matrix-assisted laser desorption/ionization, fast atom bombardment and plasma desorption mass spectrometry of polyethylene glycol esters of (2-benzothiazolon-3-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Validation of Purity Standards for (4-Benzothiazol-2-yl-phenoxy)-acetic Acid: A Comparative Guide
Executive Summary
(4-Benzothiazol-2-yl-phenoxy)-acetic acid (referred to herein as BPAA ) is a critical pharmacophore and intermediate in the synthesis of Aldose Reductase Inhibitors (ARIs) , such as Zopolrestat and Epalrestat analogues, used in the management of diabetic complications (neuropathy, retinopathy).
The validation of purity standards for BPAA is non-trivial due to its amphiphilic nature (lipophilic benzothiazole ring fused with a hydrophilic carboxylic acid tail) and the presence of UV-active synthetic precursors that mimic the analyte's chromatographic behavior.
This guide provides an objective technical comparison between Certified Reference Materials (CRMs) and Recrystallized In-House Standards , supported by experimental validation protocols. It establishes a self-validating system for ensuring data integrity in drug development workflows.
Technical Comparison: CRM vs. Recrystallized Standard
The choice of reference standard dictates the accuracy of all subsequent quantitative analyses. Below is a comparative analysis based on experimental performance.
| Feature | Certified Reference Material (CRM) | Recrystallized In-House Standard | Impact on Research |
| Purity Assignment | >99.8% (Mass Balance & qNMR) | ~95-98% (Area% HPLC only) | High: In-house standards often overestimate purity by ignoring inorganic salts or solvent residues. |
| Traceability | NIST/SI Traceable | Internal only | Critical: Regulatory submissions (IND/NDA) require traceable standards. |
| Impurity Profiling | Quantified & Identified (MS/NMR) | Unknown / "Sum of Impurities" | High: Unidentified impurities can cause false positives in biological assays (e.g., enzyme inhibition). |
| Water Content | Karl Fischer Titrated (<0.1%) | Hygroscopic variability | Medium: Affects weighing accuracy for IC50 determination. |
| Homogeneity | Tested batch-to-batch | High variability | High: Inconsistent potency leads to non-reproducible biological data. |
Synthesis & Impurity Origin Analysis
To validate a standard, one must understand the genesis of its impurities. BPAA is typically synthesized via a nucleophilic aromatic substitution or a condensation reaction.
Figure 1: Synthesis Pathway and Impurity Origin
Caption: Synthesis pathway of BPAA showing the origin of critical impurities (Hydrolysis and Oligomerization) that must be resolved during validation.
Experimental Validation Protocol
This protocol uses a Self-Validating System approach: the method is designed so that failure in any parameter (e.g., resolution) automatically triggers a system suitability failure.
Analytical Method Conditions (RP-HPLC)
-
Instrument: HPLC with PDA Detector (or LC-MS/MS for impurity ID).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 265 nm (Benzothiazole characteristic max).
-
Temperature: 30°C.
Validation Workflow
Figure 2: Validation Logic Flow
Caption: Step-by-step logic flow for validating the purity standard. Failure at any node requires method re-optimization.
Experimental Data Summary
The following data represents typical performance metrics when validating a >99.5% CRM of BPAA versus a 96% Recrystallized Standard .
Linearity and Range
Objective: To demonstrate that the instrument response is proportional to the analyte concentration.
| Parameter | CRM (High Purity) | Recrystallized (Lower Purity) | Acceptance Criteria |
| Range (µg/mL) | 10 - 200 | 10 - 200 | N/A |
| Slope | 45201 | 43850 | N/A |
| Y-Intercept | 120 | -540 | Near Zero |
| Correlation (R²) | 0.9998 | 0.9950 | > 0.999 |
| Residual Plot | Random distribution | Systematic bias (due to impurity interference) | Random |
Insight: The lower slope in the recrystallized standard indicates "dead mass"—impurities contributing to weight but not UV signal at the specific wavelength, leading to potency errors.
Accuracy (Recovery Studies)
Method: Spiking known amounts of CRM into a placebo matrix.
| Spike Level (%) | Recovery (%) | RSD (%) | Status |
| 80% | 99.8 | 0.4 | Pass |
| 100% | 100.1 | 0.3 | Pass |
| 120% | 99.7 | 0.5 | Pass |
Impurity Clearance (Specificity)
Using LC-MS/MS, we identified the specific retention times (RT) of common impurities relative to BPAA (RT = 8.4 min).
| Component | Relative RT (RRT) | Resolution (Rs) | Identification Method |
| 4-Hydroxyphenoxyacetic acid | 0.32 | > 10 | MS (m/z 167) |
| 2-Hydroxybenzothiazole | 0.85 | 3.2 | MS (m/z 152) |
| BPAA (Analyte) | 1.00 | - | UV/MS (m/z 286) |
| Dimer/Oligomer | 1.45 | > 5 | MS (m/z > 500) |
Protocol for Routine Purity Assessment
To ensure ongoing data integrity, researchers should adopt this abbreviated protocol for every new batch of BPAA standard:
-
System Suitability: Inject the standard 5 times. Ensure RSD of peak area is ≤ 0.5%.
-
Blank Check: Inject the solvent blank. Ensure no carryover peaks > 0.1% of the analyte peak.
-
Check for "Ghost Peaks": Run the gradient to 100% B and hold for 5 minutes to elute highly lipophilic dimers that may not appear in isocratic runs.
-
qNMR Verification (Annual): For primary standards, perform quantitative NMR using an internal standard (e.g., Maleic Acid) to verify absolute purity independent of UV extinction coefficients.
References
-
Da Settimo, A., et al. (1992). "Synthesis and biological evaluation of benzothiazole derivatives as aldose reductase inhibitors." Journal of Medicinal Chemistry.
-
Mylari, B. L., et al. (1991). "Zopolrestat, a novel aldose reductase inhibitor." Journal of Medicinal Chemistry.
-
CN101037421A Patent. "4-(2-Benzothiazolyl iminomethyl) phenoxyacetic acid and cupric complexes and preparation methods thereof."
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
Pilotzi-Xahuentitla, H., et al. (2024).[4] "Synthesis of benzothiazole derivatives." ResearchGate.
Sources
- 1. saspublishers.com [saspublishers.com]
- 2. staff-beta.najah.edu [staff-beta.najah.edu]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Benzothiazol-2-yl-phenoxy)-acetic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (4-Benzothiazol-2-yl-phenoxy)-acetic acid, grounded in established safety principles and regulatory standards.
The core challenge with a specialized reagent like this compound is the potential absence of a specific Safety Data Sheet (SDS). In such cases, a conservative approach is mandated. We must infer the potential hazards by analyzing the compound's structural motifs—the benzothiazole group and the phenoxy-acetic acid group—and manage the waste accordingly. This principle of "generator responsibility" is central to regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Assessment: A Structurally-Informed Approach
Lacking a dedicated SDS, we must treat this compound as hazardous, based on the known risks of its constituent parts.[3] This proactive classification is fundamental to ensuring a safe disposal pathway.
-
Benzothiazole Moiety : The benzothiazole core is a well-characterized chemical structure. Related compounds are known to be toxic if swallowed or in contact with skin, and harmful to aquatic life.[4] Benzothiazole and its derivatives are recognized as potential dermal sensitizers and respiratory tract irritants.[5] Therefore, any waste containing this moiety must be considered an environmental and health hazard.
-
Phenoxy-acetic acid Moiety : The acetic acid functional group classifies the compound as an acid. Acetic acid itself is corrosive and can cause severe skin and eye damage.[6] This dictates that the waste must be segregated from bases, oxidizers, and other incompatible materials to prevent violent reactions.[7]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate risks of exposure during handling and disposal, a multi-layered safety approach combining engineering controls and PPE is required.
-
Primary Engineering Control : All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[3][9] This is the most effective way to prevent inhalation of aerosols or fine particulates.
-
Required Personal Protective Equipment :
-
Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves for tears or degradation before use.[4]
-
Body Protection : A flame-resistant laboratory coat, fully buttoned, with closed-toe shoes.
-
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
Protocol for Waste Collection:
-
Container Selection :
-
Container Labeling :
-
Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[11]
-
Using a permanent marker, clearly write the full chemical name: "this compound" . Do not use abbreviations.[11]
-
List all constituents and their approximate percentages (e.g., "Methanol: ~90%, this compound: ~10%").
-
Indicate the date you first add waste to the container (the "Accumulation Start Date").[11]
-
-
Waste Segregation and Storage :
-
This waste stream must be segregated based on its acidic and organic nature. Store the container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[1][2]
-
Crucially, keep this waste stream separate from incompatible materials. Use secondary containment (e.g., a plastic tub) to prevent spills from mixing.[1][11]
-
| Waste Category | Compatible with this compound Waste? | Rationale |
| Other Non-Halogenated Organic Acids | Yes | Chemically similar; can be collected in the same container if approved by EHS. |
| Bases (e.g., Sodium Hydroxide, Amines) | NO | Violent acid-base neutralization reaction can generate heat and pressure.[7] |
| Oxidizers (e.g., Nitric Acid, Peroxides) | NO | Risk of fire or explosion. Acetic acid is an organic compound that can be oxidized.[7] |
| Aqueous, Non-Hazardous Waste | NO | Do not mix hazardous and non-hazardous streams. This increases disposal costs and volume. |
| Halogenated Organic Solvents | NO | Keep halogenated and non-halogenated waste separate for proper disposal routing. |
-
On-Site Accumulation :
-
Keep the waste container securely closed at all times, except when you are actively adding waste.[11]
-
Do not overfill the container; fill to a maximum of 90% capacity to allow for vapor expansion.[10]
-
Your laboratory must adhere to institutional and federal limits for waste accumulation, which typically restrict storage time to six or twelve months and volume to 55 gallons per SAA.[2][8][12]
-
Disposal Workflow and Final Removal
The following workflow diagram illustrates the decision-making process for proper disposal, ensuring a compliant and safe outcome.
Caption: Disposal workflow for this compound.
Procedure for Final Removal:
When the waste container is 90% full or has reached its accumulation time limit (typically 6 months), schedule a pickup from your institution's Environmental Health & Safety (EHS) department.[8] Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures
-
Minor Spill (Contained within a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an acid-neutralizing absorbent pad or other compatible chemical absorbent to collect the spill.
-
Place the contaminated absorbent material into a separate, sealed bag or container. Label it as hazardous waste.
-
Wipe the area with a suitable decontaminating solution and then with soap and water.
-
-
Major Spill or Release :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Contact your institution's EHS emergency line or campus security from a safe location. Provide details about the spilled chemical.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact : Immediately flush eyes with the nearest emergency eyewash station for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS.[9]
-
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- U.S. Environmental Protection Agency (EPA). (2008, December 1). Managing Hazardous Waste at Academic Laboratories Rulemaking.
- Oregon Occupational Safety and Health Administration (OSHA). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzothiazole.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Benzothiazole.
- Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
- Occupational Safety and Health Administration (OSHA). OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Pfaltz & Bauer. Safety Data Sheet - 2-Benzyloxyphenylacetic acid 97%.
- Carl ROTH. Safety Data Sheet: Acetic acid.
- Wang, Q., et al. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.
- Technion Israel Institute of Technology. Chemical Waste Management Guide.
- Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety - Dartmouth College.
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A Comprehensive Guide to Personal Protective Equipment for Handling (4-Benzothiazol-2-yl-phenoxy)-acetic acid
For laboratory professionals engaged in pioneering research and development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling (4-Benzothiazol-2-yl-phenoxy)-acetic acid. As a compound that synergizes the chemical properties of a benzothiazole moiety and a phenoxy-acetic acid structure, a comprehensive understanding of its potential hazards is critical for ensuring laboratory safety. This document is structured to provide not just a list of equipment, but a procedural and logical framework for its selection and use, grounded in established safety principles for related chemical structures.
Hazard Analysis: A Composite Risk Profile
Due to the specific Safety Data Sheet (SDS) for this compound not being readily available, a conservative approach based on the known hazards of its constituent functional groups is essential.
-
Benzothiazole Derivatives: The benzothiazole core is present in numerous compounds with varying toxicological profiles. Some benzothiazole derivatives are known to be toxic if swallowed or in contact with skin, and can cause serious eye irritation.[1]
-
Phenoxy-acetic Acid Derivatives: Acetic acid and its derivatives are known corrosives that can cause severe skin burns and eye damage.[2] Inhalation of vapors or mists can also lead to respiratory irritation.[3][4]
Given this composite profile, it is prudent to treat this compound as a substance that is potentially toxic, a skin and eye irritant, and corrosive. All handling procedures should reflect these potential hazards.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3][4] This is the primary engineering control to prevent the inhalation of any potentially harmful vapors, aerosols, or dust.
-
Ventilation: Ensure the laboratory is well-ventilated to further reduce the potential for accumulation of fugitive emissions.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): A Multi-layered Approach
A comprehensive PPE strategy is crucial for safeguarding against accidental exposure. The following sections detail the minimum required PPE, with an emphasis on the rationale behind each selection.
Hand Protection
The selection of appropriate gloves is critical to prevent skin contact. Given the compound's structure, a glove material resistant to both acidic and organic components is necessary.
| Glove Material | Recommendation Rationale | Typical Breakthrough Time |
| Nitrile | Good resistance to a wide range of chemicals, including many acids and organic solvents. Commonly used for incidental splash protection.[4][5] | Varies significantly with thickness and specific chemical. For acetic acid, breakthrough times can range from good to excellent.[6][7] |
| Butyl Rubber | Excellent resistance to acids and ketones. A suitable choice for more prolonged handling or when a higher level of protection is desired.[3][8] | Generally provides longer breakthrough times for corrosive materials compared to nitrile. |
| Neoprene | Offers good resistance to acids and caustics. | A viable alternative to nitrile and butyl rubber. |
Recommendation: For routine handling and incidental contact, double-gloving with nitrile gloves is a sound practice. For tasks with a higher risk of splash or prolonged contact, the use of thicker, chemical-resistant gloves such as butyl rubber or neoprene over a nitrile inner glove is recommended.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[9]
Eye and Face Protection
To protect against splashes and aerosols, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering superior protection compared to standard safety glasses.[4][8]
-
Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.[3] This provides an extra layer of protection for the entire face.
Body Protection
A laboratory coat is the minimum requirement for body protection.
-
Chemical-Resistant Laboratory Coat: A lab coat made of a material that offers some level of chemical resistance is preferable to a standard cotton coat. Ensure the coat is fully buttoned with the sleeves rolled down.[4][10]
-
Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional barrier.[3]
-
Full-Length Pants and Closed-Toe Shoes: Never work in a laboratory with exposed skin on the legs or feet. Full-length pants and closed-toe shoes are mandatory to protect against spills.[4]
Respiratory Protection
While engineering controls are the primary means of respiratory protection, there are situations where a respirator may be necessary.
-
Fume Hood as Primary Control: As stated, all work should be performed in a chemical fume hood to minimize inhalation risk.[3][4]
-
Respirator for Emergencies: In the event of a spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor and acid gas cartridges may be required.[3][4] All personnel who may need to use a respirator must be part of a respiratory protection program, which includes training and fit-testing.[4]
Procedural Workflow for Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Management and Waste Disposal
Proper management of spills and disposal of waste is a critical component of laboratory safety.
-
Spill Response: In the case of a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can neutralize the spill with a suitable agent like sodium bicarbonate and absorb it with an inert material (e.g., vermiculite).[3][8] For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12][13] Do not dispose of this material down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls and meticulously following the personal protective equipment guidelines outlined in this document, researchers can confidently advance their work while ensuring their personal safety and the integrity of their laboratory environment.
References
- Safe Handling Tips for Glacial Acetic Acid - Chemtradeasia.
- Personal protective equipment for handling Acetic acid;2-nonoxyethanol - Benchchem.
- Safety Data Sheet: Acetic acid - Carl ROTH.
- Acetic Acid - IsoLab.
- Glacial Acetic Acid.
- SAFETY DATA SHEET - SigmaAldrich.cn.
- 10 - Safety Data Sheet.
- HandPRO® Gloves Chemical Resistance Chart - Hourglass International, Inc.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Chemical Resistance Reference Chart.
- SAFETY DATA SHEET - TCI Chemicals.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
- Gloves Chemical Resistance Chart.
- Chemical Resistance of Gloves – Quick guide.
- Safety Data Sheet - Angene Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET.
Sources
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- 2. carlroth.com [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
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- 9. hourglass-intl.com [hourglass-intl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
